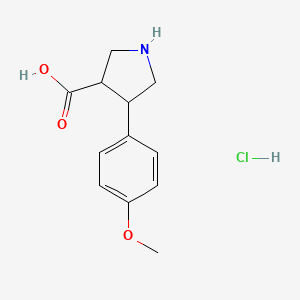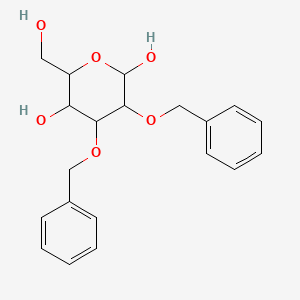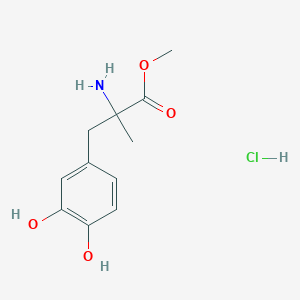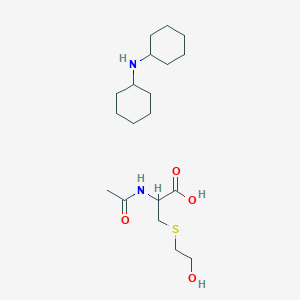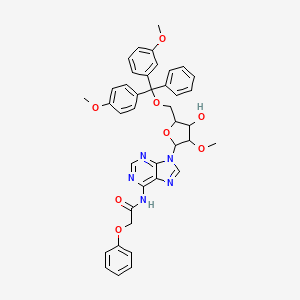
n-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine is a complex biomedical compound with the molecular formula C40H39N5O8 and a molecular weight of 717.77 g/mol. This compound is primarily used in the research of inflammatory disorders and autoimmune diseases due to its ability to selectively engage receptors and signaling pathways, exhibiting significant anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine involves multiple steps, starting with the protection of the adenosine molecule. The 5’-hydroxyl group is protected using a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is methylated. The N6 position is then acylated with phenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to remove protective groups or modify the oxidation state of the molecule.
Substitution: This reaction can introduce new functional groups into the molecule, enhancing its properties or creating derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of analogs.
Applications De Recherche Scientifique
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: It is used to study the mechanisms of inflammatory and autoimmune diseases, providing insights into potential therapeutic targets.
Medicine: Its anti-inflammatory properties make it a candidate for developing new treatments for inflammatory disorders.
Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine involves its interaction with specific receptors and signaling pathways in the body. By binding to these receptors, it modulates the immune response, reducing inflammation and potentially altering the course of autoimmune diseases. The exact molecular targets and pathways involved are still under investigation, but its selective engagement of these pathways is a key aspect of its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMT-2’-O-methyl-N6-benzoyl-adenosine: Similar in structure but with a benzoyl group instead of a phenoxyacetyl group.
5’-O-DMT-2’-O-methyl-N6-phenylacetyl-adenosine: Similar but with a phenylacetyl group.
Uniqueness
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine is unique due to its specific combination of protective groups and functional modifications, which enhance its stability and biological activity. Its ability to selectively engage receptors and signaling pathways sets it apart from other similar compounds, making it a valuable tool in biomedical research.
Propriétés
Formule moléculaire |
C40H39N5O8 |
|---|---|
Poids moléculaire |
717.8 g/mol |
Nom IUPAC |
N-[9-[4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46) |
Clé InChI |
GHJIISZNTSASNR-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
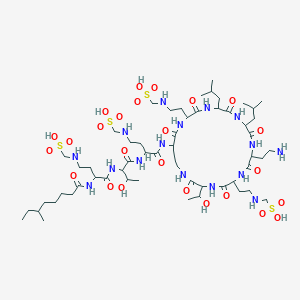
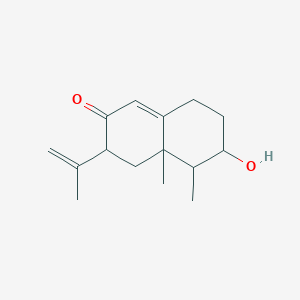
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
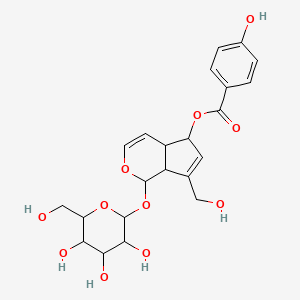
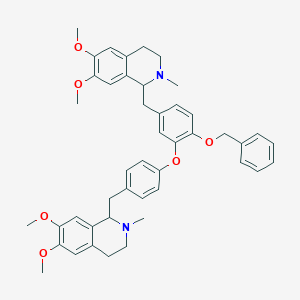
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
